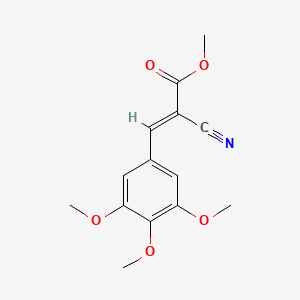

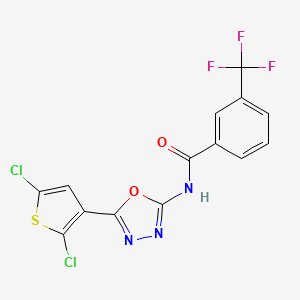

methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate” is a chemical compound that belongs to the class of organic compounds known as cinnamic acid esters . It is also known as “Methyl (2E)-3-(3,4,5-trimethoxyphenyl)acrylate” and "Methyl (E)-3,4,5-trimethoxycinnamate" . The molecular formula is C13H16O5 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized by a facile and one-pot step . The synthesis was achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a six-membered electron-rich ring, which is one of the most critical and valuable cores of a variety of biologically active molecules . The average mass is 252.263 Da and the monoisotopic mass is 252.099777 Da .科学的研究の応用

Solar Cell Applications

Research has shown that novel organic sensitizers, including structures related to methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate, when anchored onto TiO2 films, exhibit significant incident photon to current conversion efficiency. Specifically, sensitizers engineered at the molecular level have demonstrated conversion efficiencies of up to 8.01% under standard AM 1.5 sunlight, illustrating their potential in improving solar cell performance. The study involved comprehensive DFT/TDDFT calculations to understand the structural, electronic, and optical properties of these sensitizers, revealing strong conjugation across relevant groups, which is essential for their high efficiency in solar energy conversion (Kim et al., 2006).

Polymerization Studies

The compound has been referenced in studies focusing on the polymerization of cyclic monomers, indicating its relevance in developing new polymeric materials. Research into the radical homopolymerization of related monomers showcases the potential of using these compounds to create polymers with unique properties, such as high glass transition temperatures, suggesting their applicability in materials science and engineering (Moszner et al., 2003).

Herbicidal Activity

A series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which are chemically related to this compound, were synthesized and evaluated for their herbicidal activity. These compounds have shown promising results as PSII electron transport inhibitors, with specific variants displaying excellent herbicidal activities at low dosages, highlighting their potential as novel herbicides (Wang et al., 2004).

Photopolymerization Innovations

Investigations into the dye-sensitized formation of NHC-Boryl radicals under visible light for soft photopolymerizations introduce a novel approach to initiating polymerization reactions. This method, using conditions relevant to compounds similar to this compound, allows for efficient polymerization of various monomers, including acrylates, under mild and accessible light sources. Such advancements underscore the potential of these compounds in developing new polymerization techniques that are both efficient and environmentally friendly (Telitel et al., 2013).

将来の方向性

The future directions for “methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate” could involve further exploration of its potential biological activities and therapeutic applications. Given the biological activities exhibited by similar compounds, it could be a promising candidate for further investigation in the development of new drugs .

特性

IUPAC Name |

methyl (E)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-17-11-6-9(5-10(8-15)14(16)20-4)7-12(18-2)13(11)19-3/h5-7H,1-4H3/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKQWEVZPPOJHK-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-[(4-chlorophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B2668998.png)

![2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide](/img/structure/B2669002.png)

![3-ethyl 6-methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2669003.png)

![2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2669004.png)

![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2669006.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxamide;hydrochloride](/img/structure/B2669012.png)

![N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2669014.png)

![tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2669016.png)

![6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2669019.png)